molecular formula C20H31ClFN3O B12790258 8-(6-Fluorohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride CAS No. 102504-80-3

8-(6-Fluorohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride

Cat. No.: B12790258
CAS No.: 102504-80-3
M. Wt: 383.9 g/mol
InChI Key: XUUMQRAAASPPCD-UHFFFAOYSA-N
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Description

8-(6-Fluorohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(6-Fluorohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. Commonly used reagents include cyclization agents such as Lewis acids or bases.

    Introduction of Functional Groups: The introduction of the fluorohexyl and phenyl groups is achieved through substitution reactions. Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(6-Fluorohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorohexyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(6-Fluorohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-(6-Chlorohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride
  • 8-(6-Bromohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride
  • 8-(6-Iodohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride

Uniqueness

The presence of the fluorohexyl group in 8-(6-Fluorohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chloro, bromo, and iodo analogs.

Properties

CAS No.

102504-80-3

Molecular Formula

C20H31ClFN3O

Molecular Weight

383.9 g/mol

IUPAC Name

8-(6-fluorohexyl)-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride

InChI

InChI=1S/C20H30FN3O.ClH/c1-22-17-24(18-9-5-4-6-10-18)20(19(22)25)11-15-23(16-12-20)14-8-3-2-7-13-21;/h4-6,9-10H,2-3,7-8,11-17H2,1H3;1H

InChI Key

XUUMQRAAASPPCD-UHFFFAOYSA-N

Canonical SMILES

CN1CN(C2(C1=O)CCN(CC2)CCCCCCF)C3=CC=CC=C3.Cl

Origin of Product

United States

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